4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE
Descripción
Propiedades
IUPAC Name |
4-acetyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-13(26)14-4-6-15(7-5-14)20(27)22-16-8-10-17(11-9-16)32(28,29)25-18-12-19(30-2)24-21(23-18)31-3/h4-12H,1-3H3,(H,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLJCPPBYXVSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE involves several steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative, followed by acetylation of the resulting product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Aplicaciones Científicas De Investigación
4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide derivatives.
Biology: Investigated for its anti-inflammatory properties and its ability to inhibit oxidative bursts in phagocytes.
Medicine: Potential therapeutic agent for treating chronic inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by inhibiting the oxidative burst in phagocytes, which is a key process in the inflammatory response. It downregulates the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This modulation of the immune response helps reduce inflammation and oxidative stress.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The following section compares the target compound with structurally analogous molecules reported in the literature, focusing on synthesis, physicochemical properties, and biological activities.
Fluorinated and Chlorinated Benzamide Derivatives (Compounds 5f, 5g, 5h, 5i)
Structural Features :
- These compounds (e.g., 5f , 5g , 5h , 5i ) share a benzamide core linked to a sulfamoylphenyl group but differ in the substituents on the benzamide ring (fluoro or chloro groups at ortho, meta, or para positions) and a tetrahydrofuran-derived sulfamoyl moiety .
- Key Differences : Unlike the target compound, these derivatives lack the 2,6-dimethoxypyrimidine group, instead incorporating a tetrahydrofuran ring.
Physicochemical Properties :
| Compound | Substituent(s) | Melting Point (°C) | [α]D (Optical Rotation) | Molecular Formula |
|---|---|---|---|---|
| 5f | 4-Fluoro | 236–237 | +10.6° | C₁₇H₁₆FN₃O₅S |
| 5g | 3-Fluoro | 201–203 | +9.3° | C₁₇H₁₆FN₃O₅S |
| 5h | 2-Fluoro | 205–207 | +11.7° | C₁₇H₁₆FN₃O₅S |
| 5i | 4-Chloro | 256–258 | +11.3° | C₁₇H₁₆ClN₃O₅S |
| Target | 4-Acetyl, 2,6-dimethoxypyrimidine | N/A | N/A | C₂₁H₂₁N₅O₆S |
Key Observations :
- The introduction of halogens (F, Cl) increases melting points compared to non-halogenated analogs. The chloro-substituted 5i exhibits the highest melting point (256–258°C), suggesting stronger intermolecular interactions .
- Optical activity ([α]D) varies with substituent position, highlighting stereochemical influences.
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Structural Features :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
- Key Differences : Both feature a 1,3,4-oxadiazole ring instead of a pyrimidine group and lack the acetyl moiety present in the target compound.
Pyrimidine-Substituted Benzamide Derivatives
Structural Features :
Actividad Biológica
4-Acetyl-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has recently attracted attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory applications. This article delves into its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound features a benzamide core with an acetyl group and a sulfamoyl derivative of a pyrimidine. The structural complexity contributes to its diverse biological interactions.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-Acetyl-N-{4-[(2,6-Dimethoxypyrimidin-4-Yl)Sulfamoyl]Phenyl}Benzamide | Contains an acetyl group and sulfamoyl moiety | Anti-inflammatory, Antimicrobial |
| Sulfamethoxazole | Contains a sulfamoyl group; used as an antibiotic | Antibacterial |
| N-(4-(N-(2,6-Dimethoxypyrimidin-4-Yl)Sulfamoyl)Phenyl)Dodecanamide | Similar sulfamoyl structure; anti-inflammatory properties | Anti-inflammatory |
| 2-(4-Methylsulfamoyl)Benzoic Acid | Simple benzoic acid derivative; less complex | Antimicrobial |
While specific mechanisms for 4-acetyl-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide remain largely uncharacterized, it is hypothesized that it may share similarities with sulfadimethoxine. This compound is known to inhibit the enzyme dihydropteroate synthase in bacteria, disrupting folic acid synthesis and thereby inhibiting bacterial growth.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to be effective against various bacterial strains. The presence of the sulfamoyl group is particularly relevant as it enhances the compound's ability to combat bacterial infections.
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can inhibit oxidative bursts in phagocytes, which are critical in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anti-inflammatory effects of related compounds on human phagocytes, showing that certain derivatives significantly reduced oxidative burst responses.
- Antibacterial Efficacy : Another study tested various structural analogs against common bacterial strains, revealing that those with a similar sulfamoyl structure exhibited notable antibacterial activity, suggesting that 4-acetyl-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide could be effective in clinical settings.
- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrimidine moiety can enhance biological activity. For example, increasing the electron-donating capacity of substituents on the pyrimidine ring was correlated with improved antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-acetyl-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting sulfonamide intermediates (e.g., 4-aminophenylsulfonamide derivatives) with activated acylating agents like benzoyl chloride under basic conditions (e.g., pyridine or NaOH). Microwave-assisted synthesis has been shown to improve yields (e.g., 82–89% in sulfonamide derivatives) by enhancing reaction kinetics and reducing side products . Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond connectivity. Mass spectrometry (ESI-HRMS or EI-MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% is typical for research-grade compounds). For example, in analogous sulfonamides, HPLC retention times and chiral columns resolve stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structural refinement of this compound?
- Methodological Answer : Discrepancies in crystallographic data (e.g., twinning or low-resolution diffraction) require iterative refinement using software like SHELXL. Key steps include:
- Checking for twinning via PLATON or ROTAX analysis.
- Applying restraints to bond lengths/angles based on similar structures.
- Visualizing electron density maps with ORTEP-3 to validate atomic positions.
- Cross-validating results with spectroscopic data (e.g., NMR) to resolve ambiguities .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Synthetic Modification : Introduce substituents at the acetyl, pyrimidinyl, or benzamide moieties. For example, fluorination at the benzamide ring (as in 5f–5i derivatives) alters electronic properties and bioactivity .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or kinases). Energy scores and binding poses guide rational design .
- Biological Assays : Test analogs in enzyme inhibition or cell-based assays (e.g., IC₅₀ determination) to correlate structural changes with activity .
Q. What advanced bioanalytical methods are suitable for pharmacokinetic studies of this compound?
- Methodological Answer : Develop a validated LC-MS/MS method for quantifying the compound in biological matrices (e.g., plasma or tissue):
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatography : Use a C18 column with gradient elution (mobile phase: methanol/0.1% formic acid).
- Validation : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per FDA/ICH guidelines. Apply the method to pharmacokinetic profiling (e.g., half-life, AUC) in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or protein flexibility in simulations.
- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
